1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)propan-1-amine
Description
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-4-6(9)8-10-7(5(2)3)11-12-8/h5-6H,4,9H2,1-3H3,(H,10,11,12) |
InChI Key |
WWDQEWDCNNFYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=NN1)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Isopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves constructing the 1,2,4-triazole core with appropriate substitution patterns, followed by the introduction of the propan-1-amine side chain. Literature reveals two main complementary synthetic pathways for related 3-substituted 1,2,4-triazoles:
- Pathway A: Starting from guanidinosuccinimide intermediates reacting with amines under microwave irradiation.
- Pathway B: Starting from N-substituted succinimides reacting with aminoguanidine hydrochloride under microwave conditions.
These methods have been successfully applied to prepare N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and can be adapted for the synthesis of the target compound by choosing suitable amines and substituents.
Preparation of the 5-Isopropyl-1H-1,2,4-triazol-3-amine Core
The key intermediate, 5-isopropyl-1H-1,2,4-triazol-3-amine, can be synthesized via several routes:
- Condensation reactions involving hydrazines and appropriate formamide derivatives under microwave irradiation without catalysts, which facilitate rapid ring closure to form the triazole ring.
- Industrial syntheses optimize temperature, pressure, and reactant concentrations to improve yield and purity of the triazole amine nitrate salt, a closely related compound.
The isopropyl group at the 5-position is typically introduced by using isopropyl-substituted hydrazines or by alkylation of the triazole ring post-formation.
Introduction of the Propan-1-amine Side Chain
The propan-1-amine substituent at the 3-position can be introduced via reductive amination or nucleophilic substitution strategies:
- Reductive Amination: Carboxylic acids or aldehydes bearing the propan-1-amine moiety can be coupled with the triazole amine under catalytic reductive amination conditions using phenylsilane and zinc acetate as catalysts, as demonstrated in related amide syntheses.
- Nucleophilic Substitution: Amines can open succinimide rings or displace leaving groups on activated intermediates to install the propan-1-amine chain.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of triazole ring | Hydrazine + formamide derivatives, microwave heating | Catalyst-free, rapid synthesis |
| Introduction of isopropyl | Alkylation or use of isopropyl-substituted hydrazine | Control of temperature critical to avoid side reactions |
| Installation of propan-1-amine | Reductive amination with phenylsilane and Zn(OAc)2 | Requires reflux in toluene, pH adjustment during workup |
| Purification | Column chromatography, recrystallization | Ensures >90% purity confirmed by NMR and IR spectroscopy |
Analytical Characterization
- NMR Spectroscopy: Used to confirm the substitution pattern and tautomeric forms of the triazole ring.
- IR Spectroscopy: Confirms functional groups such as amines and triazole ring vibrations.
- Mass Spectrometry: High-resolution MS confirms molecular weight and purity.
- X-ray Crystallography: Provides definitive structural confirmation, especially for tautomerism and substitution sites.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-assisted cyclization | Hydrazine, formamide derivatives | Cyclization | Fast, catalyst-free | Requires microwave equipment |
| Guanidinosuccinimide pathway | Succinic anhydride, aminoguanidine hydrochloride, amines | Nucleophilic ring opening | Good for aliphatic amines | Less effective for aromatic amines |
| Reductive amination | Carboxylic acids, phenylsilane, Zn(OAc)2, amines | Catalytic reductive amination | High yields, mild conditions | Sensitive to reaction parameters |
| Alkylation of triazole | Alkyl halides or substituted hydrazines | Alkylation | Direct introduction of isopropyl group | Possible side reactions |
Chemical Reactions Analysis
Types of Reactions
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent groups on the triazole ring or the amine side chain, influencing physicochemical properties and biological activity.
Table 1: Comparison of Triazole Derivatives
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) generally exhibit improved aqueous solubility compared to free bases, critical for bioavailability in drug development .
- Stability : Compounds with bulky substituents (e.g., isopropyl in ) may exhibit enhanced metabolic stability due to steric hindrance .
Characterization Techniques
Q & A
Q. What are the common synthetic routes for 1-(5-Isopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine, and how can reaction conditions be optimized for yield?
Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
Cyclocondensation : Reacting propan-1-amine derivatives with isopropyl-substituted triazole precursors under acidic or basic conditions.
Functionalization : Introducing the isopropyl group via alkylation or nucleophilic substitution.
Purification : Column chromatography or recrystallization to isolate the product.
Q. Optimization Strategies :
- Temperature : Elevated temperatures (~80–100°C) improve reaction kinetics for cyclocondensation .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance regioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and improve solubility .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Answer: A combination of spectroscopic and chromatographic methods ensures structural validation:
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ) for NH₂ (~5.5 ppm), triazole protons (~7.5–8.5 ppm) | Confirm substituent positions and purity . |
| HPLC-MS | Retention time, molecular ion peak ([M+H]⁺) | Verify molecular weight and detect impurities . |
| FT-IR | Stretching vibrations for NH (~3350 cm⁻¹), C=N (~1600 cm⁻¹) | Identify functional groups . |
Q. How does the isopropyl substituent influence the compound's physicochemical properties?
Answer: The isopropyl group:
- Lipophilicity : Increases logP (by ~0.5–1.0 units), enhancing membrane permeability .
- Steric Effects : Hinders rotational freedom, potentially stabilizing interactions with hydrophobic binding pockets .
- Solubility : Reduces aqueous solubility but improves in organic solvents (e.g., DMSO, ethanol) .
Comparative studies with non-substituted analogs show a 20–30% increase in bioactivity due to improved target binding .
Q. What are the primary challenges in purifying this compound, and what strategies address them?
Answer: Challenges :
- Polar Byproducts : Residual amines or unreacted triazole precursors complicate isolation.
- Isomer Formation : Regioisomers may arise during alkylation steps.
Q. Strategies :
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves polar impurities .
- Crystallization : Use of ethanol/water mixtures induces selective crystallization of the target compound .
Q. What preliminary assays assess the compound's bioactivity in drug discovery?
Answer: Initial screening includes:
- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure target interactions .
Advanced Research Questions
Q. How can computational methods predict the compound's interaction with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models binding poses in ATP-binding pockets (e.g., kinase targets) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What strategies reconcile conflicting bioactivity data among structural analogs?
Answer:
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., isopropyl substitution vs. IC₅₀ values) .
- Structural Overlays : Compare X-ray crystallography or NMR structures to pinpoint steric/electronic discrepancies .
- Proteome Profiling : Use affinity-based proteomics to identify off-target interactions that explain variability .
Q. What are the mechanistic insights into the compound's reactivity under different pH conditions?
Answer:
- Acidic Conditions : Protonation of the triazole ring enhances electrophilicity, facilitating nucleophilic attacks (e.g., by thiols) .
- Basic Conditions : Deprotonation of the NH₂ group may stabilize intermediates in SN2 reactions .
- pH-Dependent Stability : Hydrolysis of the triazole ring occurs above pH 10, requiring buffered conditions (pH 7–8) during storage .
Q. How does crystallography elucidate the compound's solid-state behavior?
Answer:
- Single-Crystal X-ray Diffraction : Reveals planar triazole geometry (dihedral angle <5° with isopropyl group) and hydrogen-bonding networks .
- Polymorph Screening : Identifies stable crystalline forms with improved bioavailability (e.g., via solvent-drop grinding) .
Q. What metabolically stable derivatives can be designed based on its structure?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
